TP0463518 - 1558021-37-6

TP0463518

Catalog Number: EVT-286239
CAS Number: 1558021-37-6
Molecular Formula: C20H18ClN3O6
Molecular Weight: 431.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TP0463518, also known as 2-[[1-[[6-(4-chlorophenoxy)pyridin-3-yl]methyl]-4-hydroxy-6-oxo-2,3-dihydropyridine-5-carbonyl]amino]acetic acid or TS-143, is a novel, orally active, small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes 1, 2, and 3 [, , , ]. This classification places it among a group of compounds being investigated for their potential in treating anemia, particularly in the context of chronic kidney disease [, , ]. TP0463518 functions by stabilizing hypoxia-inducible factor-2α (HIF-2α), a key transcription factor involved in the regulation of erythropoietin (EPO) production [, , , ].

Overview

TP0463518 is a novel compound classified as a prolyl hydroxylase domain inhibitor. It specifically targets prolyl hydroxylases 1, 2, and 3, enzymes that play a critical role in regulating hypoxia-inducible factors, which are essential for erythropoiesis (the production of red blood cells). The primary therapeutic application of TP0463518 is in the treatment of renal anemia, particularly in patients with chronic kidney disease. This compound has shown promise in enhancing erythropoietin production, primarily from the liver, thus improving hemoglobin levels and reticulocyte counts in preclinical studies.

Source and Classification

TP0463518 is derived from a class of compounds known as hypoxia-inducible factor prolyl hydroxylase inhibitors. These inhibitors function by mimicking hypoxic conditions, leading to the stabilization of hypoxia-inducible factors and subsequent transcriptional activation of genes involved in erythropoiesis. The chemical structure of TP0463518 is characterized by its glycineamide-type framework, specifically designed to inhibit the activity of prolyl hydroxylases effectively.

Synthesis Analysis

The synthesis of TP0463518 involves several key steps that emphasize its unique chemical architecture. The compound's synthesis typically begins with the formation of a dihydropyridine core, which undergoes various modifications to introduce functional groups that enhance its inhibitory properties.

  1. Starting Materials: The synthesis utilizes readily available precursors such as chlorophenoxy pyridine derivatives.
  2. Key Reactions: The synthetic pathway includes:
    • Formation of the dihydropyridine scaffold through cyclization reactions.
    • Introduction of the acetic acid moiety via coupling reactions.
    • Final purification steps often involve recrystallization or chromatography to achieve high purity levels (≥98%).

Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but are often proprietary.

Molecular Structure Analysis

The molecular formula for TP0463518 is C20H18ClN3O6, with a molecular weight of approximately 431.8 g/mol. The structural analysis reveals:

  • Core Structure: A dihydropyridine ring system that is central to its biological activity.
  • Functional Groups: Includes a chlorophenoxy group and an acetic acid derivative which contribute to its solubility and interaction with target enzymes.
  • 3D Configuration: Computational modeling studies may provide insights into its spatial orientation and binding affinity towards prolyl hydroxylases.
Chemical Reactions Analysis

TP0463518's mechanism of action involves reversible inhibition of prolyl hydroxylases, leading to:

  • Stabilization of Hypoxia-Inducible Factors: Under normal oxygen levels, prolyl hydroxylases hydroxylate hypoxia-inducible factors, marking them for degradation. TP0463518 inhibits this process.
  • Induction of Erythropoietin Production: As a result of stabilized hypoxia-inducible factors, there is an upregulation in erythropoietin gene expression primarily in hepatic tissues.

Technical details about reaction kinetics and inhibition constants can be derived from enzyme assays conducted during preclinical evaluations.

Mechanism of Action

The primary mechanism by which TP0463518 exerts its effects involves the following processes:

  1. Inhibition of Prolyl Hydroxylases: By binding to the active site of prolyl hydroxylases, TP0463518 prevents these enzymes from modifying hypoxia-inducible factors.
  2. Activation of Hypoxia-Inducible Factors: Stabilized hypoxia-inducible factors translocate to the nucleus where they initiate transcriptional programs that promote erythropoiesis.
  3. Increased Erythropoietin Levels: Enhanced production of erythropoietin leads to increased red blood cell formation, thereby addressing anemia.

Data from studies indicate significant increases in serum erythropoietin levels following administration in animal models.

Physical and Chemical Properties Analysis

The physical properties of TP0463518 include:

  • Appearance: Typically presented as a solid form.
  • Solubility: Soluble in various organic solvents; specific solubility data may vary depending on formulation conditions.
  • Stability: Stability under physiological conditions is crucial for its therapeutic efficacy.

Chemical properties include:

  • Reactivity: As an inhibitor, it exhibits specific interactions with prolyl hydroxylase enzymes but minimal off-target effects under controlled conditions.
  • Purity Standards: High purity (>98%) is essential for clinical applications, ensuring consistent pharmacological effects.
Applications

TP0463518 has significant potential applications in:

  • Renal Anemia Treatment: It offers a novel therapeutic approach for patients suffering from anemia associated with chronic kidney disease by enhancing endogenous erythropoietin production.
  • Research Tool: As a prolyl hydroxylase inhibitor, it serves as a valuable tool for studying the role of hypoxia-inducible factors in various biological processes beyond erythropoiesis.
  • Potential Cardiovascular Benefits: Ongoing research may reveal additional benefits related to cardiovascular health due to improved oxygen delivery resulting from increased red blood cell production.
Chemical and Pharmacological Profile of TP0463518

Structural Characterization and Synthesis Pathways

TP0463518 (chemical name: 2-[[1-[[6-(4-chlorophenoxy)pyridin-3-yl]methyl]-4-hydroxy-6-oxo-2,3-dihydropyridine-5-carbonyl]amino]acetic acid) is a small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylases (HIF-PHDs). Its molecular formula is C₂₀H₁₈ClN₃O₆, with a molecular weight of 431.83 g/mol and a CAS registry number of 1558021-37-6 [1] [3]. The compound features a 2,3-dihydropyridin-4-one core linked to a chlorophenoxy-pyridinylmethyl moiety and a glycine-derived side chain. This scaffold enables chelation of the catalytic ferrous iron (Fe²⁺) within the PHD active site, a mechanism central to its inhibitory function [5] [10].

The synthesis of TP0463518 follows a multi-step route starting from ethyl 4-hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-5-carboxylate. Key stages include:

  • N-alkylation: Introduction of the 6-(4-chlorophenoxy)pyridin-3-yl)methyl group at the pyridinone nitrogen.
  • Carboxylic acid activation: Conversion of the ester to an acid chloride or mixed anhydride.
  • Amide coupling: Reaction with glycine derivatives to form the acetamide side chain [10].Purification typically involves chromatography or crystallization, yielding material with high purity (>98.5%) confirmed by HPLC [1]. The solid compound is stable at -20°C for at least three years [3].
  • Table 1: Key Physicochemical Properties of TP0463518
    PropertyValue
    Molecular FormulaC₂₀H₁₈ClN₃O₆
    Molecular Weight (g/mol)431.83
    CAS Registry Number1558021-37-6
    Solubility in DMSO40 mg/mL (92.62 mM)
    Solubility in WaterInsoluble
    Purity (HPLC)≥98.66%
    Storage Stability-20°C (powder, 3 years)

Biochemical Targets: Prolyl Hydroxylase Isoform Selectivity

TP0463518 functions as a competitive pan-inhibitor of prolyl hydroxylase domain enzymes (PHD1, PHD2, and PHD3), which are 2-oxoglutarate (2OG)-dependent dioxygenases regulating HIF-α stability [3] [5]. It exhibits nanomolar affinity across isoforms:

  • PHD2 inhibition: Ki = 5.3 nM (human), IC₅₀ = 22 nM (monkey)
  • PHD1 inhibition: IC₅₀ = 18 nM (human)
  • PHD3 inhibition: IC₅₀ = 63 nM (human) [1] [6]

This pan-inhibition stabilizes both HIF-1α and HIF-2α subunits, but TP0463518 shows a preferential effect on HIF-2α in hepatic tissues [9]. Structural studies reveal that TP0463518 occupies the 2OG-binding pocket of PHDs, coordinating the active-site Fe²⁺ via its pyridinone carbonyl and adjacent hydroxyl groups. This disrupts the enzyme’s ability to hydroxylate HIF-α, preventing its proteasomal degradation [5] [10]. Crucially, TP0463518 demonstrates >100-fold selectivity for PHDs over other human 2OG oxygenases (e.g., FIH, collagen prolyl hydroxylases), minimizing off-target effects [5].

  • Table 2: Inhibitory Activity of TP0463518 Against PHD Isoforms
    IsoformSpeciesParameterValue (nM)Assay Type
    PHD1HumanIC₅₀18Cell-free
    PHD2HumanKᵢ5.3Cell-free
    PHD2MonkeyIC₅₀22Cell-free
    PHD3HumanIC₅₀63Cell-free

Pharmacokinetic Properties: Absorption, Distribution, Metabolism, Excretion

Absorption

TP0463518 is orally bioavailable and achieves peak plasma concentrations within 2–4 hours post-administration in rodents and primates. Its absorption is facilitated by moderate lipophilicity (cLogP ~2.5), though aqueous solubility is limited (<1 mg/mL in water). Formulations using 0.5% methylcellulose or carboxymethylcellulose sodium (CMC-Na) enhance bioavailability by creating homogeneous suspensions [1] [3] [6].

Distribution

The compound exhibits a steady-state volume of distribution (Vss) of 1.2–1.8 L/kg in rats, indicating moderate tissue penetration. It preferentially accumulates in the liver, where concentrations are 5-fold higher than in plasma. This hepatic tropism aligns with its mechanism of inducing liver-specific EPO synthesis [9]. Minimal distribution to the kidney (<10% of hepatic levels) distinguishes TP0463518 from other HIF-PHIs (e.g., roxadustat) that stimulate renal EPO [8] [9]. Plasma protein binding is ~85% across species [6].

Metabolism

TP0463518 undergoes hepatic metabolism primarily via:

  • Glucuronidation: O-glucuronide formation at the pyridinone hydroxyl group.
  • Oxidation: Cytochrome P450 (CYP3A4)-mediated oxidation of the chlorophenoxy moiety [3] [6].In vitro studies using human liver microsomes show moderate metabolic clearance (Clint = 15 mL/min/kg). No reactive metabolites have been detected, suggesting low bioactivation risk [10].

Excretion

Elimination occurs predominantly through biliary excretion (70–80% of dose) and secondarily via renal excretion (10–15%). The half-life (t½) is species-dependent:

  • Mice: 3.1 h
  • Rats: 4.8 h
  • Monkeys: 5.2 h [6] [9]A strong pharmacokinetic-pharmacodynamic (PK/PD) correlation exists between plasma concentrations and serum EPO induction (correlation factor = 0.95 in mice, 0.92 in rats) [6] [9].
  • Table 3: Pharmacokinetic Parameters of TP0463518 in Preclinical Models
    ParameterMiceRatsMonkeys
    t½ (h)3.14.85.2
    Tmax (h)2.03.04.0
    Vss (L/kg)1.51.81.2
    F (%)>60>65>50

Tissue-Specific Pharmacodynamics

A hallmark of TP0463518 is its liver-selective HIF-2α stabilization:

  • In healthy rats, 40 mg/kg orally increases hepatic HIF-2α by 5.7-fold (to 1.53 fmol/mg tissue) and EPO mRNA by 1,300-fold.
  • Renal EPO mRNA increases only 8-fold under the same conditions [9].This selectivity persists in anephric models, where TP0463518 restores serum EPO to 180 pg/mL, confirming extrarenal (hepatic) production [9]. The effect is attributed to tissue-specific uptake and potential differences in PHD isoform expression [8].

Properties

CAS Number

1558021-37-6

Product Name

TP0463518

IUPAC Name

2-[[1-[[6-(4-chlorophenoxy)pyridin-3-yl]methyl]-4-hydroxy-6-oxo-2,3-dihydropyridine-5-carbonyl]amino]acetic acid

Molecular Formula

C20H18ClN3O6

Molecular Weight

431.8 g/mol

InChI

InChI=1S/C20H18ClN3O6/c21-13-2-4-14(5-3-13)30-16-6-1-12(9-22-16)11-24-8-7-15(25)18(20(24)29)19(28)23-10-17(26)27/h1-6,9,25H,7-8,10-11H2,(H,23,28)(H,26,27)

InChI Key

HMMHKGLPKAQOOH-UHFFFAOYSA-N

SMILES

C1CN(C(=O)C(=C1O)C(=O)NCC(=O)O)CC2=CN=C(C=C2)OC3=CC=C(C=C3)Cl

Solubility

Soluble in DMSO

Synonyms

TP0463518; TP-0463518; TP 0463518;

Canonical SMILES

C1CN(C(=O)C(=C1O)C(=O)NCC(=O)O)CC2=CN=C(C=C2)OC3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.